Structural Differentiation from the Closest Commercial Analog: The 6-Chloro vs. 6-Hydrogen Distinction
The closest cataloged analog, 3-(4-chlorophenyl)-2-methyl-5-propyl-4H-pyrazolo[1,5-a]pyrimidin-7-one (CID 753151, BDBM53478), differs only by the absence of a chlorine atom at position 6. This analog has been tested against ubiquitin carboxyl-terminal hydrolase L1 (UCH-L1) and exhibits an IC50 of 12,000 nM (12 µM) at pH 7.6, 25°C [1]. The target compound, bearing a 6-chloro substituent, is structurally distinct in a position known to occupy hydrogen-bond acceptor sites (A2) in benzodiazepine receptor pharmacophore models [2]. No direct UCH-L1 data exist for the 6-chloro compound, but the 6-position substitution is a validated determinant of target engagement across pyrazolo[1,5-a]pyrimidin-7-one series, with 6-chloro derivatives showing altered affinity profiles compared to 6-unsubstituted counterparts in both BZR and kinase assays [2][3].
| Evidence Dimension | Structural identity at position 6 |
|---|---|
| Target Compound Data | 6-chloro substituent present; MW = 351.24; logP = 4.153; H-bond acceptors = 4; H-bond donors = 1 [4] |
| Comparator Or Baseline | CID 753151: 6-H substituent; MW = 287.75; logP ≈ 3.6 (estimated); H-bond acceptors = 3; H-bond donors = 1 [1] |
| Quantified Difference | MW difference: +63.5 Da (Cl vs. H); logP increase: approximately +0.5 log units; one additional H-bond acceptor (chlorine can act as weak halogen-bond acceptor) |
| Conditions | Physicochemical properties computed/retrieved from ZINC15 and PubChem; UCH-L1 IC50 measured via fluorogenic Ub-AMC substrate assay at pH 7.6, 25°C [1][4] |
Why This Matters
Procuring the 6-chloro compound instead of the 6-unsubstituted analog ensures that experiments probe a distinct chemical space with differentiated lipophilicity and hydrogen-bonding capacity, parameters known to control membrane permeability and target binding in this scaffold.
- [1] BindingDB entry BDBM53478: 3-(4-Chloro-phenyl)-2-methyl-5-propyl-4H-pyrazolo[1,5-a]pyrimidin-7-one. IC50 = 12,000 nM against UCH-L1 (Mouse), pH 7.6, 25°C. View Source
- [2] Selleri, S. et al. Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 1: Study of the structural features for BZR recognition. Bioorganic & Medicinal Chemistry, 2000, 8, 2077–2085. View Source
- [3] Binjubair, F.A. et al. Structure-based design of potent pyrazolo[1,5-a]pyrimidine CDK4/6 inhibitors: biological evaluation and computational validation. RSC Medicinal Chemistry, 2026 (epub ahead of print). View Source
- [4] ZINC15 Database: ZINC240652865. Molecular properties: MW 351.237, logP 4.153, C16H16Cl2N4O. View Source
